Argatroban
CAS No.: 74863-84-6
VCID: VC0194362
Molecular Formula: C23H36N6O5S
Molecular Weight: 508.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine, functioning as an anticoagulant for the prophylaxis and treatment of thrombosis in individuals with heparin-induced thrombocytopenia (HIT) . It was approved by the US Food and Drug Administration (FDA) in 2000 for thrombosis treatment in people with HIT, and later, in 2002, for use during percutaneous coronary interventions in those with or at risk of developing HIT . The UK Medicines and Healthcare products Regulatory Agency also approved it in 2012 for anticoagulation in people with heparin-induced thrombocytopenia Type II (HIT) requiring parenteral antithrombotic therapy . Unlike heparin, argatroban does not require antithrombin III as a cofactor for its antithrombotic activity . Administered intravenously, argatroban reaches a steady-state concentration in plasma within 1–3 hours and is metabolized in the liver, exhibiting a half-life of approximately 50 minutes . Monitoring is conducted via PTT (partial thromboplastin time) . Argatroban's hepatic metabolism makes it suitable for use in patients with renal dysfunction, distinguishing it from lepirudin, another direct thrombin inhibitor primarily cleared renally . In managing individuals with heparin-induced thrombocytopenia requiring long-term anticoagulation, argatroban presents challenges when transitioning to warfarin due to its effect on prothrombin time and INR (international normalized ratio) . The combination of argatroban and warfarin can lead to falsely elevated INR values . In such cases, measuring the chromogenic factor X level can help determine when the INR will be therapeutic upon argatroban discontinuation . Bivalirudin is another direct thrombin inhibitor recommended by the American College of Cardiologists (ACC) for patients with or at risk of HIT undergoing percutaneous coronary intervention . |
---|---|
CAS No. | 74863-84-6 |
Product Name | Argatroban |
Molecular Formula | C23H36N6O5S |
Molecular Weight | 508.6 g/mol |
IUPAC Name | (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1 |
Standard InChIKey | KXNPVXPOPUZYGB-IOVMHBDKSA-N |
SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Canonical SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | 4-methyl-1-(N(2)-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl)-2-piperidinecarboxylic acid Acova argatroban MCI 9038 MCI-9038 MD 805 MD-805 MD805 MMTQAP MPQA Novastan |
Reference | Di Nisio M, Middeldorp S, Buller HR: Direct thrombin inhibitors. N Engl J Med. 2005 Sep 8;353(10):1028-40. [PMID:16148288] |
PubChem Compound | 92722 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume